3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol
Description
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-8(12)2-3-10(7)11(13)5-9(14)6-11/h2-4,9,14H,5-6,13H2,1H3 |
InChI Key |
VMBFCEXAHVMCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CC(C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylbenzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Amino-3-(2,6-dimethylphenyl)cyclobutan-1-ol (CAS: 2229401-08-3)
This analog replaces the 4-chloro-2-methylphenyl group with a 2,6-dimethylphenyl substituent. Key differences include:
- Electronic Effects : The absence of an electron-withdrawing chlorine atom reduces electrophilic reactivity.
- Hydrogen Bonding: The hydroxyl and amino groups remain unchanged, preserving hydrogen-bonding capacity. This structural variation may influence solubility, stability, and target selectivity compared to the chloro-substituted derivative .
Chlordimeform (CAS: 6164-98-3)
Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-) shares the 4-chloro-2-methylphenyl group but differs critically in its functionalization:
- Core Structure : Chlordimeform lacks a cyclobutane ring, instead featuring a methanimidamide group (-N=C(NMe₂)-NH-).
- Bioactivity: Chlordimeform was historically used as an acaricide but is now banned due to carcinogenicity and high absorption rates through skin and lungs .
- Toxicity Profile: The amino and hydroxyl groups in 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol may reduce toxicity compared to Chlordimeform’s methanimidamide moiety, though direct evidence is lacking.
Cyclopentane Derivatives (e.g., Compound 5 from )
Compounds like (5S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid feature a five-membered ring with difluoromethylene and carboxylate groups. Key contrasts include:
- Ring Strain : Cyclopentane’s lower ring strain enhances conformational flexibility compared to cyclobutane.
- Electrophilic Character : The difluoromethylene group introduces strong electron-withdrawing effects, altering reactivity and metabolic stability.
- Synthetic Routes : Cyclopentane derivatives are synthesized via multi-step protocols involving selenylation and oxidation, whereas cyclobutane analogs may require alternative cyclization strategies .
Data Table: Structural and Functional Comparison
Biological Activity
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a chloro-substituted aromatic ring, which may contribute to its interaction with biological targets.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound is characterized by:
- Amino group : Involved in hydrogen bonding and nucleophilic reactions.
- Chloro-substituted aromatic ring : Influences lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the chloro group may participate in halogen bonding, enhancing the compound's reactivity. The specific pathways through which it exerts its effects are still under investigation but may include:
- Enzyme inhibition : Potential inhibition of key metabolic enzymes.
- Receptor modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that similar compounds with amino and chloro substituents often display significant antimicrobial properties. For instance, derivatives of cyclobutanols have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that cyclobutane derivatives may possess anticancer properties. The structural features of this compound could allow it to interfere with cancer cell proliferation or induce apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related cyclobutane compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, suggesting that this compound may also show promise in this area.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that cyclobutane derivatives can inhibit cell growth. The specific cytotoxic effects of this compound remain to be fully elucidated but warrant further investigation due to the structural similarities with known active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
